molecular formula C12H14N2 B1454765 Dimethyl(quinolin-2-ylmethyl)amine CAS No. 776-93-2

Dimethyl(quinolin-2-ylmethyl)amine

Cat. No.: B1454765
CAS No.: 776-93-2
M. Wt: 186.25 g/mol
InChI Key: NKZNPRQIONEKPT-UHFFFAOYSA-N
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Description

Dimethyl(quinolin-2-ylmethyl)amine is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(quinolin-2-ylmethyl)amine typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the alkylation of quinoline with dimethylamine under basic conditions. This reaction can be catalyzed by various bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Dimethyl(quinolin-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Dimethyl(quinolin-2-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating various diseases such as malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of Dimethyl(quinolin-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Quinoline: A basic structure from which Dimethyl(quinolin-2-ylmethyl)amine is derived.

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N,N-dimethyl-1-quinolin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13-11/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZNPRQIONEKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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